REACTION_CXSMILES
|
[CH:1]([C:3]1[C:12]2[C:11](=[O:13])[O:10][C:9](C)(C)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1)=[CH2:2].C[O-].[Na+].CO>Cl>[CH:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([OH:8])[C:12]=1[C:11]([O:10][CH3:9])=[O:13])=[CH2:2] |f:1.2|
|
Name
|
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=CC=2OC(OC(C21)=O)(C)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The cloudy solution was extracted with ether (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with H2O (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C(C(=O)OC)C(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |